Cas no 446-34-4 (2-fluoro-4-methyl-1-nitrobenzene)
2-fluoro-4-methyl-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-nitrotoluene
- 1-Nitro-2-fluoro-4-methylbenzene
- 2-fluoro-1-nitro-4-methylbenzene
- 2-fluoro-4-(methyl)-1-nitrobenzene
- 2-fluoro-4-methyl-1-nitro-benzen
- 2-fluoro-4-methyl-nitrobenzene
- 3-fluoro-4-nitrobenzene
- 3-Fluoro-4-nitrotluene
- 3-fluoro-4-Nitrotoluol
- 4-methyl-2-fluoro-nitrobenzene
- 2-fluoro-4-methyl-1-nitrobenzene
- Benzene, 2-fluoro-4-methyl-1-nitro-
- BCP34302
- AKOS005065476
- 2-fluoro-4-methyl-1-nitro-benzene
- AI3-52229
- 446-34-4
- NSC 25756
- gamma-Cyclodextrin, 2-hydroxypropyl ethers
- 3-Fluoro-4-nitrotoluene, 99%
- 3-fluoro-4-nitro-toluene
- 3-fluoro-4-nitro toluene
- F8889-9378
- 2-Fluoro-4-methyl-1-nitrobenzene;(2-Hydroxypropyl)-gamma-cyclodextrin
- EN300-93078
- CS-D1384
- BCP24551
- 128446-34-4
- SCHEMBL247992
- DTXSID6060002
- 2-Fluoro-4-methyl-1-nitrobenzene #
- 5-Methyl-2-nitrofluorobenzene
- NSC25756
- AC-13799
- MFCD00007053
- 2-Fluoro-4-methylnitrobenzene
- AS-13444
- AM20060237
- EINECS 207-166-5
- SY004690
- SB67072
- F0567
- F-5950
- 3-fluoro4-nitrotoluene
- NS00043940
- FT-0602397
- NSC-25756
- A7090
- 4-nitro-3-fluorotoluene
- DB-024040
- DS-018053
- 207-166-5
- FF52330
- (2-Hydroxypropyl)-g-cyclodextrin
- DTXCID4040343
-
- MDL: MFCD00007053
- Inchi: 1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
- InChI Key: WZMOWQCNPFDWPA-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1[N+](=O)[O-]
- BRN: 2502584
Computed Properties
- Exact Mass: 155.03800
- Monoisotopic Mass: 155.038257
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: White solid
- Density: 1.438(lit.)
- Melting Point: 52.0 to 56.0 deg-C
- Boiling Point: 98°C/3mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - PSA: 45.82000
- LogP: 2.56550
2-fluoro-4-methyl-1-nitrobenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37-S45-S37-S28A
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- TSCA:T
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
2-fluoro-4-methyl-1-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-fluoro-4-methyl-1-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0567-25g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 98.0%(GC) | 25g |
¥990.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0567-5g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 98.0%(GC) | 5g |
¥290.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F058A-25g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 99% | 25g |
¥113.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F058A-100g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 99% | 100g |
¥373.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F058A-5g |
2-fluoro-4-methyl-1-nitrobenzene |
446-34-4 | 99% | 5g |
¥42.0 | 2022-09-28 | |
| Fluorochem | 002352-1g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002352-10g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 99% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 002352-25g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 99% | 25g |
£23.00 | 2022-03-01 | |
| Fluorochem | 002352-100g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 99% | 100g |
£61.00 | 2022-03-01 | |
| Chemenu | CM252992-500g |
3-Fluoro-4-nitrotoluene |
446-34-4 | 95+% | 500g |
$284 | 2021-06-16 |
2-fluoro-4-methyl-1-nitrobenzene Suppliers
2-fluoro-4-methyl-1-nitrobenzene Related Literature
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Sushil K. Maurya,M. K. Gurjar,K. M. Malshe,P. T. Patil,M. K. Dongare,Erhard Kemnitz Green Chem. 2003 5 720
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2. 359. Preparation of some fluoronitro- and aminofluoro-benzoic acids, and of fluoronitro-benzenes, -toluenes, and -xylenesG. Valkanas,H. Hopff J. Chem. Soc. 1963 1925
Additional information on 2-fluoro-4-methyl-1-nitrobenzene
Introduction to 2-fluoro-4-methyl-1-nitrobenzene (CAS No. 446-34-4)
2-fluoro-4-methyl-1-nitrobenzene, with the chemical formula C₇H₇FN₂O₂, is a fluorinated nitroaromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study in medicinal chemistry. The presence of both a fluoro substituent and a nitro group imparts unique electronic and steric properties to the molecule, which are exploited in designing novel pharmacophores.
The CAS number 446-34-4 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of a benzene ring substituted with a fluoro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 1-position. This specific arrangement of functional groups makes 2-fluoro-4-methyl-1-nitrobenzene a valuable building block for further chemical modifications, enabling the development of compounds with tailored biological activities.
In recent years, the interest in fluorinated nitroaromatics has surged due to their potential in drug discovery. The fluorine atom, being electron-withdrawing, can modulate the reactivity and binding affinity of molecules, while the nitro group introduces additional functionality for further derivatization. These properties have been leveraged in the design of antimicrobial agents, anticancer drugs, and other therapeutic compounds.
One of the most compelling aspects of 2-fluoro-4-methyl-1-nitrobenzene is its role as a precursor in synthesizing more complex molecules. For instance, it can be used to prepare fluorinated anilines, which are key intermediates in the production of bioactive heterocycles. The nitro group can be reduced to an amino group under controlled conditions, allowing for further functionalization via diazotization or coupling reactions. This versatility makes it an indispensable tool in synthetic organic chemistry.
Recent studies have highlighted the pharmacological potential of derivatives of 2-fluoro-4-methyl-1-nitrobenzene. Researchers have explored its utility in developing novel antifungal agents, where the fluoro substituent enhances membrane permeability and bioavailability. Additionally, its derivatives have shown promise as kinase inhibitors, targeting pathways involved in cancer progression. The nitro group's ability to engage with biological targets has been particularly useful in designing molecules with high selectivity and potency.
The synthesis of 2-fluoro-4-methyl-1-nitrobenzene typically involves fluorination and nitration reactions on a suitable precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as electrochemical fluorination and catalytic nitration have improved the efficiency and sustainability of these processes.
In conclusion, 2-fluoro-4-methyl-1-nitrobenzene (CAS No. 446-34-4) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. As our understanding of fluorinated nitroaromatics continues to evolve, so too will their role in drug discovery and development.
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